

Spectroscopic Profile of 3,4,5-Trimethoxybenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzyl alcohol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-Trimethoxybenzyl alcohol** (CAS No: 3840-31-1), a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a workflow visualization to aid in its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and MS analyses of **3,4,5-Trimethoxybenzyl alcohol**.

^1H Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Chemical Shifts for **3,4,5-Trimethoxybenzyl alcohol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.56	s	2H	Ar-H
4.62	s	2H	-CH ₂ -
3.84	s	9H	-OCH ₃
1.80	t (broad)	1H	-OH

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Chemical Shifts for **3,4,5-Trimethoxybenzyl alcohol**

Chemical Shift (δ) ppm	Assignment
153.4	C3, C5
136.9	C4
136.4	C1
104.9	C2, C6
65.4	-CH ₂ OH
60.9	C4-OCH ₃
56.2	C3, C5 -OCH ₃

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **3,4,5-Trimethoxybenzyl alcohol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3470	Strong, Broad	O-H stretch (alcohol)
2938, 2836	Medium	C-H stretch (aliphatic)
1592, 1507	Strong	C=C stretch (aromatic)
1463	Medium	C-H bend (aliphatic)
1240, 1128	Strong	C-O stretch (ether)
1007	Strong	C-O stretch (primary alcohol)

Sample Preparation: Neat (thin film)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **3,4,5-Trimethoxybenzyl alcohol**

m/z	Relative Intensity (%)	Assignment
198	100	[M] ⁺ (Molecular Ion)
183	50	[M - CH ₃] ⁺
169	85	[M - CH ₂ OH] ⁺
155	30	[M - CH ₃ - CO] ⁺
127	25	[M - (OCH ₃) ₂ - H] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: Approximately 10-20 mg of **3,4,5-Trimethoxybenzyl alcohol** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- ^1H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans were co-added.
- ^{13}C NMR: Spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz for carbon. The spectrum was acquired with proton noise decoupling, a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. A total of 512 scans were accumulated.

Infrared (IR) Spectroscopy

1. Sample Preparation: A small drop of neat **3,4,5-Trimethoxybenzyl alcohol** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis. A total of 32 scans were co-added for both the background and the sample spectra.

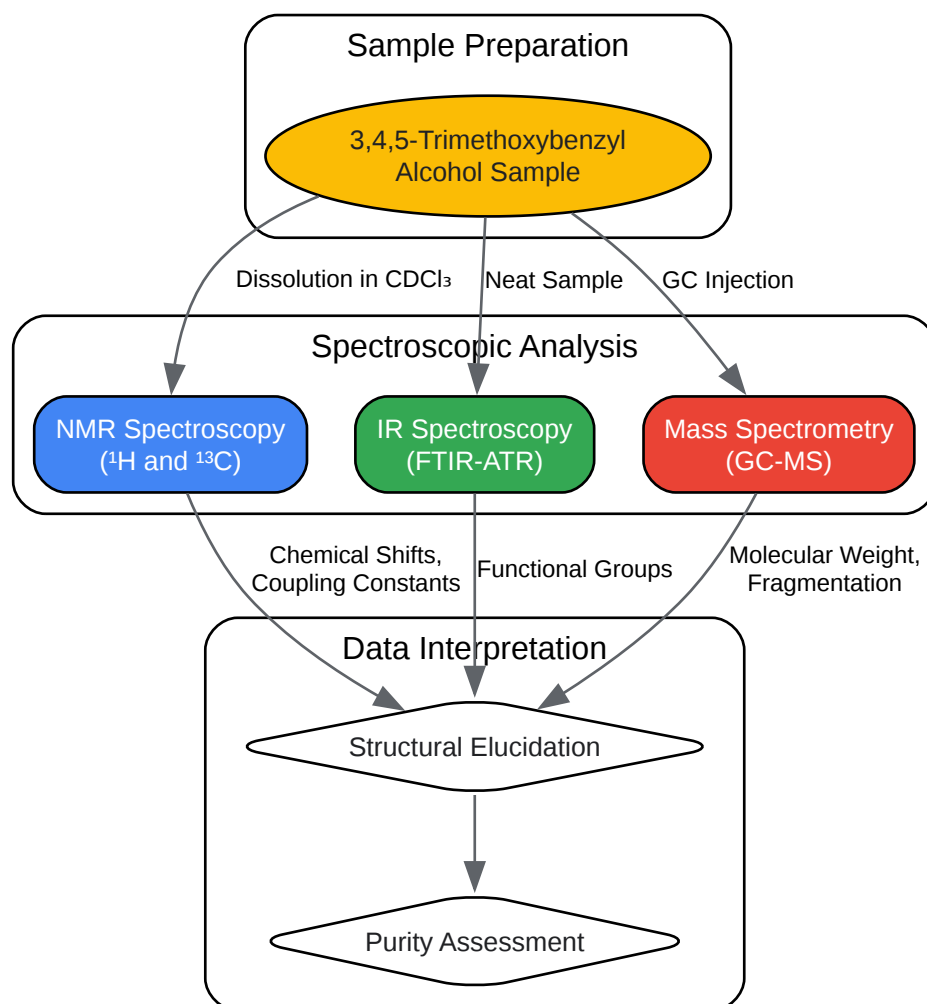
Mass Spectrometry (MS)

1. Sample Introduction and Ionization: The sample was introduced via a gas chromatograph (GC) equipped with a capillary column. The GC oven temperature was programmed to ramp from 100°C to 250°C . Electron ionization (EI) was performed at a standard energy of 70 eV.

2. Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z). The spectra were scanned over a mass range of 40-400 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3,4,5-Trimethoxybenzyl alcohol**.



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Caption: Workflow for Spectroscopic Analysis.

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